8-(tert-butyl)-N-(2-methylquinolin-4-yl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide
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Overview
Description
8-(tert-butyl)-N-(2-methylquinolin-4-yl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide is a complex organic compound with a unique structure that combines elements of quinoline, pyrimidine, and thiazine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(tert-butyl)-N-(2-methylquinolin-4-yl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline and thiazine intermediates, followed by their condensation under specific conditions to form the final product. Common reagents used in these reactions include tert-butylamine, 2-methylquinoline, and various thiazine derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, such as using continuous flow reactors and automated systems to maintain consistent quality and efficiency. Solvent recovery and recycling, as well as waste management, are crucial aspects of the industrial production process to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
8-(tert-butyl)-N-(2-methylquinolin-4-yl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the substituents present on the quinoline or thiazine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated reagents, acids, or bases depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce various reduced derivatives of the original compound.
Scientific Research Applications
8-(tert-butyl)-N-(2-methylquinolin-4-yl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 8-(tert-butyl)-N-(2-methylquinolin-4-yl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, depending on the application. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological or chemical effects. Pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or interference with DNA/RNA synthesis.
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Compounds with similar quinoline structures, such as chloroquine and quinine.
Pyrimidine derivatives: Compounds like thymine and cytosine, which are nucleobases in DNA.
Thiazine derivatives: Compounds such as phenothiazine, used in antipsychotic medications.
Uniqueness
What sets 8-(tert-butyl)-N-(2-methylquinolin-4-yl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide apart is its unique combination of these three structural motifs
Properties
IUPAC Name |
8-tert-butyl-N-(2-methylquinolin-4-yl)-6-oxo-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2S/c1-13-9-17(15-7-5-6-8-16(15)23-13)24-20(28)14-11-26-19(27)10-18(22(2,3)4)25-21(26)29-12-14/h5-10,14H,11-12H2,1-4H3,(H,23,24,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVNDAMBWRVTSQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)NC(=O)C3CN4C(=O)C=C(N=C4SC3)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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